Difluoro(N-phenylacetamide-O)boron
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Overview
Description
Difluoro(N-phenylacetamide-O)boron is a chemical compound with the molecular formula C8H8BF2NO. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is part of the broader class of boron-containing compounds, which are often used in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Difluoro(N-phenylacetamide-O)boron typically involves the reaction of phenylacetamide with a difluoroboron reagent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at low temperatures to control the reactivity of the difluoroboron reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Difluoro(N-phenylacetamide-O)boron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron center to a lower oxidation state.
Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of boronic acids, while substitution reactions can yield a variety of functionalized boron compounds .
Scientific Research Applications
Difluoro(N-phenylacetamide-O)boron has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Difluoro(N-phenylacetamide-O)boron involves its interaction with specific molecular targets. The boron center can form stable complexes with various biomolecules, which can alter their function. The difluoro groups enhance the compound’s stability and reactivity, making it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
Difluoroalkylated Nitrogen-containing Heterocycles: These compounds share similar structural features and reactivity patterns.
Boron-dipyrromethene (BODIPY) Derivatives: These are widely used in fluorescence studies and share some synthetic routes with Difluoro(N-phenylacetamide-O)boron.
Uniqueness
This compound is unique due to its specific combination of boron and difluoro groups, which confer distinct chemical and physical properties. Its ability to form stable complexes and its reactivity make it a valuable compound in various research fields .
Properties
CAS No. |
93894-58-7 |
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Molecular Formula |
C8H6BF2NO |
Molecular Weight |
180.95 g/mol |
InChI |
InChI=1S/C8H6BF2NO/c9-5-3-1-2-4-6(5)12-8(13)7(10)11/h1-4,7H,(H,12,13) |
InChI Key |
UYTPKPNWFXBCCI-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1=CC=CC=C1NC(=O)C(F)F |
Origin of Product |
United States |
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